9-(4-(Dimethylamino)benzylidene)fluorene
Overview
Description
9-(4-(Dimethylamino)benzylidene)fluorene is a chemical compound with the linear formula C22H19N . It has a molecular weight of 297.403 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H19N . The CAS Number for this compound is 2871-86-5 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It has a molecular weight of 297.403 . More comprehensive data may be available in specialized chemical databases or literature.Scientific Research Applications
Organometallic Compound Synthesis
- 9-(4-(Dimethylamino)benzylidene)fluorene derivatives have been explored in the synthesis of new group 4 compounds, demonstrating unique properties such as strong metal-nitrogen dative bonds and unusual coordination. These compounds show potential in the field of organometallic chemistry, with applications in catalysis and material science (Miller & Bercaw, 2000).
Fluorescent Sensing
- Derivatives of this compound have been utilized as fluorescent sensors. Specifically, they have been applied in pH sensing and the detection of pyridinium halide, demonstrating the versatility of these compounds in analytical chemistry (Wang, Zheng, & Lu, 2005).
Chemiluminescence Studies
- Research on this compound derivatives has contributed to our understanding of chemiluminescence. These studies provide insights into reaction kinetics and mechanisms, particularly in ozonolysis reactions, which are significant for the development of new luminescent materials and sensors (Papalambros & Nikokavouras, 1987).
Spectroscopic Studies
- The dimethylamino derivatives of fluorene, including this compound, have been studied for their unique spectroscopic properties. These findings are crucial in the development of optical materials and molecular probes for various scientific applications (Heldt, Heldt, Redzimski, Diehl, & Schultz, 2000).
Polymerization Behavior
- Compounds containing this compound have been examined for their behavior in polymerization processes, particularly in the context of propylene polymerization. This research is valuable in the field of polymer chemistry, influencing the synthesis of new polymeric materials (Miller & Bercaw, 2000).
Electronic and Photophysical Properties
- Studies on the electronic and photophysical properties of this compound derivatives are pivotal in the development of electroluminescent materials and devices. These compounds show promise in applications such as light-emitting diodes and optical sensors (Huang, Wu, Wang, Yang, & Cao, 2004).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Users are responsible for confirming product identity and/or purity . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Future Directions
Properties
IUPAC Name |
4-(fluoren-9-ylidenemethyl)-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N/c1-23(2)17-13-11-16(12-14-17)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYAMEKFIBYRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951358 | |
Record name | 4-[(9H-Fluoren-9-ylidene)methyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2871-86-5 | |
Record name | NSC92066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC12314 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(9H-Fluoren-9-ylidene)methyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70951358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(4-(DIMETHYLAMINO)BENZYLIDENE)FLUORENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.